molecular formula C12H17NO3S2 B2471949 (3-(Isobutylsulfonyl)azetidin-1-yl)(thiophen-3-yl)methanone CAS No. 1797885-52-9

(3-(Isobutylsulfonyl)azetidin-1-yl)(thiophen-3-yl)methanone

Cat. No.: B2471949
CAS No.: 1797885-52-9
M. Wt: 287.39
InChI Key: LHBNUIVDHNCEOD-UHFFFAOYSA-N
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Description

This compound is known for its unique properties, making it suitable for drug discovery, material synthesis, and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Isobutylsulfonyl)azetidin-1-yl)(thiophen-3-yl)methanone typically involves the reaction of azetidine derivatives with thiophene compounds under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper salts to facilitate the reaction. The process may also involve steps like sulfonylation and methanone formation to achieve the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, helps in obtaining high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(3-(Isobutylsulfonyl)azetidin-1-yl)(thiophen-3-yl)methanone undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, leading to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and halogenated compounds. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields and selectivity.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives. These products have diverse applications in pharmaceuticals, materials science, and catalysis.

Scientific Research Applications

(3-(Isobutylsulfonyl)azetidin-1-yl)(thiophen-3-yl)methanone has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug discovery and development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts, for various industrial processes.

Mechanism of Action

The mechanism of action of (3-(Isobutylsulfonyl)azetidin-1-yl)(thiophen-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3-(Isobutylsulfonyl)azetidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone
  • (3-(Isobutylsulfonyl)azetidin-1-yl)(thiophen-2-yl)methanone

Uniqueness

(3-(Isobutylsulfonyl)azetidin-1-yl)(thiophen-3-yl)methanone stands out due to its unique combination of the azetidine and thiophene moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[3-(2-methylpropylsulfonyl)azetidin-1-yl]-thiophen-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3S2/c1-9(2)8-18(15,16)11-5-13(6-11)12(14)10-3-4-17-7-10/h3-4,7,9,11H,5-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHBNUIVDHNCEOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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